molecular formula C13H17NO2 B14135494 4-Methylpiperidin-1-yl benzoate

4-Methylpiperidin-1-yl benzoate

Cat. No.: B14135494
M. Wt: 219.28 g/mol
InChI Key: XYWCMZGNRMICKJ-UHFFFAOYSA-N
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Description

4-Methylpiperidin-1-yl benzoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidin-1-yl benzoate typically involves the esterification of 4-methylpiperidine with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidin-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpiperidin-1-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-1-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpiperidin-1-yl benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications, particularly in drug development and material science .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4-methylpiperidin-1-yl) benzoate

InChI

InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)16-13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

XYWCMZGNRMICKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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